2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
A study by Abu-Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, including derivatives that are structurally related to the chemical . These compounds demonstrate potential as anti-inflammatory and analgesic agents, highlighting their relevance in medicinal chemistry (Abu-Hashem et al., 2020).
Antimicrobial Activity
Kolisnyk et al. (2015) synthesized a series of compounds structurally similar to the chemical of interest, which showed notable antimicrobial activity. The study reveals that these compounds, particularly 3-amino-2-(benzylthio)-5-methyl- N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide, exhibited high efficacy against various strains of bacteria and fungi, surpassing the effectiveness of reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).
Synthesis of Novel Heterocyclic Compounds
The work of Pokhodylo, Shyyka, Savka, and Obushak (2010) discusses novel transformations in amino and carbonyl/nitrile groups in Gewald thiophenes, leading to the synthesis of thienopyrimidines and other related compounds. These findings are crucial for developing new synthetic pathways and potentially biologically active molecules (Pokhodylo et al., 2010).
Biologically Active Derivatives
Research by Vasu, Nirmala, Choudhury, Mohan, Saravanan, and Narasimhamurthy (2003) focuses on two biologically active thiophene-3-carboxamide derivatives, exhibiting antibacterial and antifungal activities. These studies highlight the potential of structurally similar compounds in developing new antimicrobial agents (Vasu et al., 2003).
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O5S/c1-26-20(29)15(19(28)25-13-4-2-12(22)3-5-13)9-23-21(26)32-10-18(27)24-14-6-7-16-17(8-14)31-11-30-16/h2-9H,10-11H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHERJRCQLZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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